molecular formula C18H29NO B5388300 N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide

N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide

Cat. No.: B5388300
M. Wt: 275.4 g/mol
InChI Key: PBGAHPPNRPOQIH-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with the formula C10H16, known for its unique structural properties and stability. The incorporation of adamantane fragments in pharmaceuticals often improves the lipophilicity and stability of drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, which involves the reaction of an adamantane carboxylic acid derivative with a cyclopentylamine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of adamantane derivatives often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Adamantane derivatives, including this compound, have shown potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties. They are often studied for their ability to interact with biological membranes and proteins, enhancing drug delivery and efficacy .

Industry: In the materials science field, adamantane derivatives are used to create high-performance polymers and nanomaterials. Their stability and rigidity make them suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The cyclopentyl and dimethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclopentyl-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)15(20)19-14-5-3-4-6-14/h13-14H,3-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGAHPPNRPOQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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